molecular formula C15H25N3O2 B10847048 Benzyl 4-aminobutyl(3-aminopropyl)carbamate

Benzyl 4-aminobutyl(3-aminopropyl)carbamate

Cat. No.: B10847048
M. Wt: 279.38 g/mol
InChI Key: ADDDUQKJZAGBIG-UHFFFAOYSA-N
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Description

Benzyl 4-aminobutyl(3-aminopropyl)carbamate is a chemical compound with the molecular formula C15H24N3O2 It is a derivative of carbamate, characterized by the presence of benzyl, aminobutyl, and aminopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-aminobutyl(3-aminopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobutylamine and 3-aminopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-aminobutyl(3-aminopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 4-aminobutyl(3-aminopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of benzyl 4-aminobutyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent modifications. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-aminobutyl(3-aminopropyl)carbamate is unique due to the presence of both benzyl and aminobutyl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

benzyl N-(4-aminobutyl)-N-(3-aminopropyl)carbamate

InChI

InChI=1S/C15H25N3O2/c16-9-4-5-11-18(12-6-10-17)15(19)20-13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13,16-17H2

InChI Key

ADDDUQKJZAGBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCCCN)CCCN

Origin of Product

United States

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